

3,4-Difluoro-2-hydroxyaniline properties

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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

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An In-depth Technical Guide to 3,4-Difluoro-2-hydroxyaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Difluoro-2-hydroxyaniline, also known by its synonym **6-Amino-2,3-difluorophenol** (CAS No. 115551-33-2), is a highly functionalized aromatic building block of increasing importance in medicinal chemistry and materials science.^{[1][2]} The strategic placement of two fluorine atoms on the aniline ring, combined with the adjacent amino and hydroxyl groups, imparts unique electronic properties, modulates acidity and basicity, and offers vectors for synthetic elaboration. These features make it a valuable intermediate, particularly in the burgeoning field of targeted protein degradation, where it is recognized as a key fragment for the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[2][3]}

This guide provides a comprehensive technical overview of its properties, a proposed, chemically sound synthesis pathway, an analysis of its expected spectroscopic characteristics, and a discussion of its core applications in drug discovery. The content herein is synthesized to provide researchers with the foundational knowledge and practical insights required to effectively utilize this versatile compound.

Core Physicochemical & Spectroscopic Properties

Compound Identity and Physical Properties

Precise experimental data for the physical properties of 3,4-Difluoro-2-hydroxyaniline are not widely reported in public literature. The data presented below is a combination of information from commercial suppliers and computed values. For context, properties of the parent compound, 2-aminophenol, are included to highlight the influence of fluorination.

Property	3,4-Difluoro-2-hydroxyaniline (CAS: 115551-33-2)	2-Aminophenol (CAS: 95-55-6)
Molecular Formula	C ₆ H ₅ F ₂ NO	C ₆ H ₇ NO
Molecular Weight	145.11 g/mol [1]	109.13 g/mol [4]
Appearance	Greyish-green to brown solid/powder[2]	White orthorhombic needles[4]
Melting Point	Data not available	174 - 177 °C[4]
Boiling Point	Data not available	150 °C (at 15 hPa)[4]
Solubility	Data not available; expected to be soluble in polar organic solvents like DMSO, MeOH, THF.	Slightly soluble in cold water, soluble in hot water.[4]

Spectroscopic Analysis

No public, experimentally derived spectra are currently available. The following analysis is based on established principles of NMR, IR, and MS spectroscopy and includes predicted NMR data to guide researchers in characterization.

Solvent: DMSO-d₆

- ~9.0-10.0 ppm (broad singlet, 1H): This signal corresponds to the phenolic hydroxyl proton (-OH). Its broadness and downfield shift are due to hydrogen bonding and exchange.
- ~6.6-6.9 ppm (multiplet, 1H): Aromatic proton H-5. It will be coupled to the adjacent H-6 and both fluorine atoms (F-4 and F-3), resulting in a complex multiplet, likely a triplet of doublets of doublets (tdd).

- ~6.4-6.6 ppm (multiplet, 1H): Aromatic proton H-6. This proton is coupled to H-5 and F-3, likely appearing as a doublet of doublets of doublets (ddd).
- ~4.5-5.5 ppm (broad singlet, 2H): This signal represents the two protons of the primary amine (-NH₂). The chemical shift and broadness are highly dependent on concentration, temperature, and solvent.

Solvent: DMSO-d₆ The carbon signals will exhibit splitting due to C-F coupling (¹JCF, ²JCF, etc.), which is a key diagnostic feature.

- ~150-155 ppm (dd): C-3, directly attached to fluorine (large ¹JCF) and coupled to the adjacent fluorine (²JCF).
- ~140-145 ppm (dd): C-4, directly attached to fluorine (large ¹JCF) and coupled to the adjacent fluorine (²JCF).
- ~135-140 ppm (d): C-2, bearing the hydroxyl group. Its shift is influenced by the -OH group and coupling to the adjacent F-3.
- ~125-130 ppm (d): C-1, bearing the amino group. Its shift is influenced by the -NH₂ group and coupling to the adjacent F-6 (not present) and F-2 (not present), this should be C-6. Let's correct the structure numbering. Standard IUPAC would be 2-amino-3,4-difluorophenol. C1-OH, C2-NH₂, C3-F, C4-F.
 - Corrected ¹³C Prediction:
 - ~147 ppm (dd, ¹JCF, ²JCF): C-4 (Carbon attached to F, ortho to another F).
 - ~144 ppm (dd, ¹JCF, ²JCF): C-3 (Carbon attached to F, ortho to another F).
 - ~138 ppm (dd, ²JCF, ³JCF): C-2 (Carbon with -NH₂ group).
 - ~130 ppm (dd, ²JCF, ³JCF): C-1 (Carbon with -OH group).
 - ~118 ppm (dd, ²JCF, ³JCF): C-5 (Aromatic CH).
 - ~110 ppm (dd, ²JCF, ³JCF): C-6 (Aromatic CH).

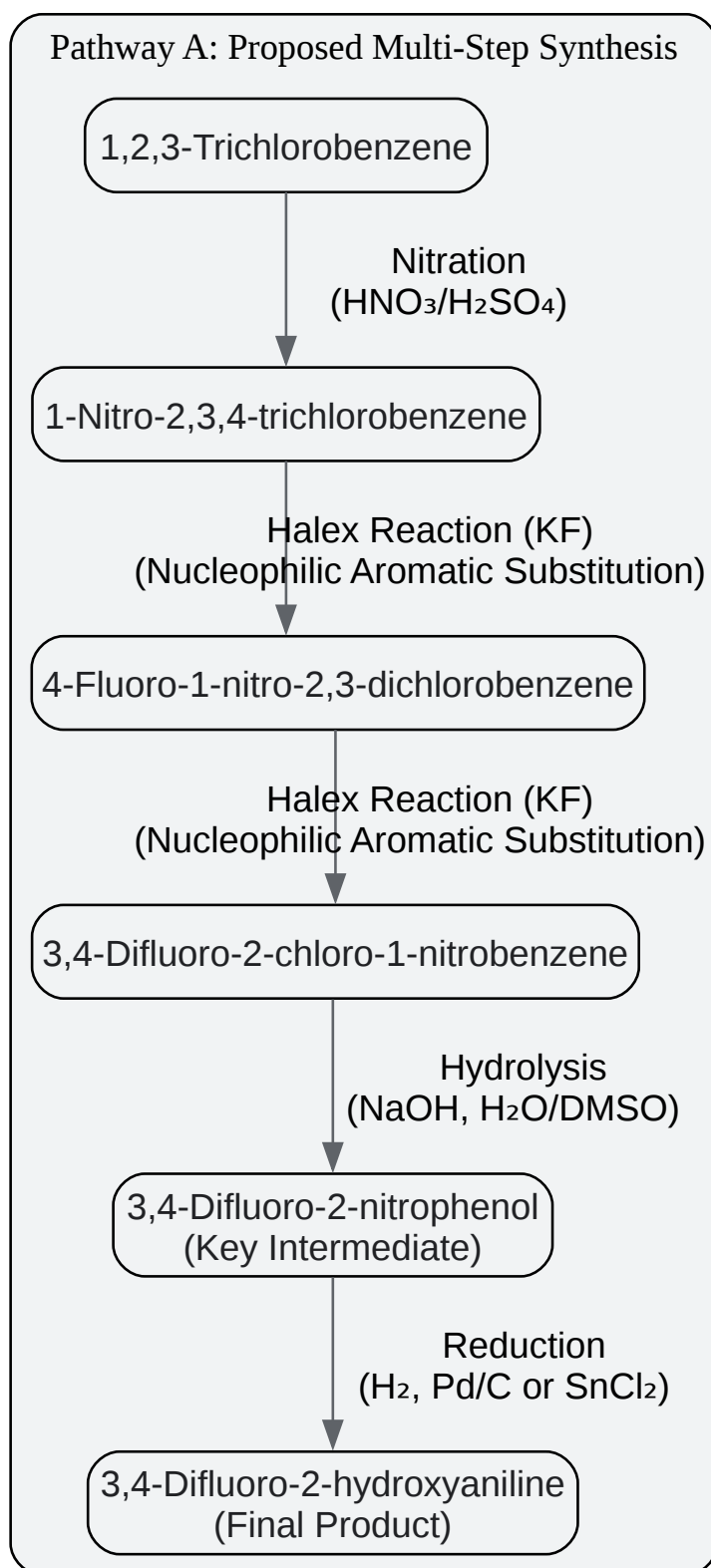
^{19}F NMR is a critical tool for confirming the structure of fluorinated compounds.[5][6] For 3,4-Difluoro-2-hydroxyaniline, two distinct signals are expected in the aromatic fluorine region (typically -110 to -160 ppm relative to CFCl_3).

- Signal 1 (F-3): This fluorine is ortho to the $-\text{NH}_2$ group and ortho to the other fluorine (F-4). It will appear as a doublet due to coupling with F-4, with further smaller couplings to aromatic protons.
- Signal 2 (F-4): This fluorine is meta to the $-\text{NH}_2$ group and ortho to F-3. It will also appear as a doublet from the F-3 coupling. The precise chemical shifts are sensitive to the electronic environment and solvent.[7]
- $3400\text{-}3200\text{ cm}^{-1}$ (two sharp bands): N-H stretching of the primary amine.
- $3500\text{-}3200\text{ cm}^{-1}$ (broad band): O-H stretching of the phenolic group.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$ (multiple sharp bands): Aromatic C=C stretching.
- $\sim 1300\text{-}1100\text{ cm}^{-1}$ (strong bands): C-F stretching vibrations.
- Molecular Ion (M^+): A prominent peak is expected at $m/z = 145.11$, corresponding to the molecular weight of the compound.
- Key Fragments: Fragmentation may involve the loss of common neutral molecules such as CO, HCN, or HF, leading to characteristic daughter ions that can be used to confirm the structure.

Proposed Synthesis Pathway

While a specific, peer-reviewed protocol for 3,4-Difluoro-2-hydroxyaniline is not readily available, a robust and logical two-step synthesis can be proposed based on well-established transformations in aromatic chemistry. The pathway involves the regioselective nitration of a suitable precursor followed by the reduction of the nitro group. The key challenge lies in the synthesis of the 3,4-difluoro-2-nitrophenol intermediate, as direct nitration of 2,3-difluorophenol favors substitution at other positions.[8]

A plausible, albeit multi-step, approach starting from 1,2,3-trichlorobenzene is outlined below.



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Caption: Proposed synthetic route to 3,4-Difluoro-2-hydroxyaniline.

Detailed Experimental Protocol (Proposed)

This protocol details the final, critical reduction step. The synthesis of the precursor, 3,4-Difluoro-2-nitrophenol, requires specialized multi-step synthesis not covered here.

Objective: To synthesize 3,4-Difluoro-2-hydroxyaniline from 3,4-Difluoro-2-nitrophenol via catalytic hydrogenation.

Materials:

- 3,4-Difluoro-2-nitrophenol
- Palladium on Carbon (10% Pd/C)
- Ethanol (EtOH) or Ethyl Acetate (EtOAc)
- Hydrogen (H₂) gas cylinder or balloon
- Diatomaceous earth (Celite®)

Protocol:

- Setup: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic stir bar, add 3,4-Difluoro-2-nitrophenol (1.0 eq).
- Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL per gram of substrate).
- Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% Pd relative to the substrate).
- Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) three times to remove oxygen.
- Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or by connecting to a hydrogenation apparatus.

- **Reaction:** Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. This process is analogous to the hydrogenation of similar nitrophenols.[\[9\]](#)[\[10\]](#)
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
- **Filtration:** Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
- **Concentration:** Concentrate the filtrate under reduced pressure to yield the crude 3,4-Difluoro-2-hydroxyaniline.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Alternative Reduction Protocol: Tin(II) Chloride

For substrates incompatible with catalytic hydrogenation, reduction using tin(II) chloride is a robust alternative.[\[11\]](#)[\[12\]](#)

Protocol:

- Dissolve 3,4-Difluoro-2-nitrophenol (1.0 eq) in a solvent like ethanol or concentrated HCl.
- Add tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$, typically 3-5 equivalents) portion-wise. The reaction is often exothermic.
- Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.
- Cool the reaction mixture and carefully basify with a concentrated NaOH or NaHCO_3 solution to precipitate tin salts.
- Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to afford the product.

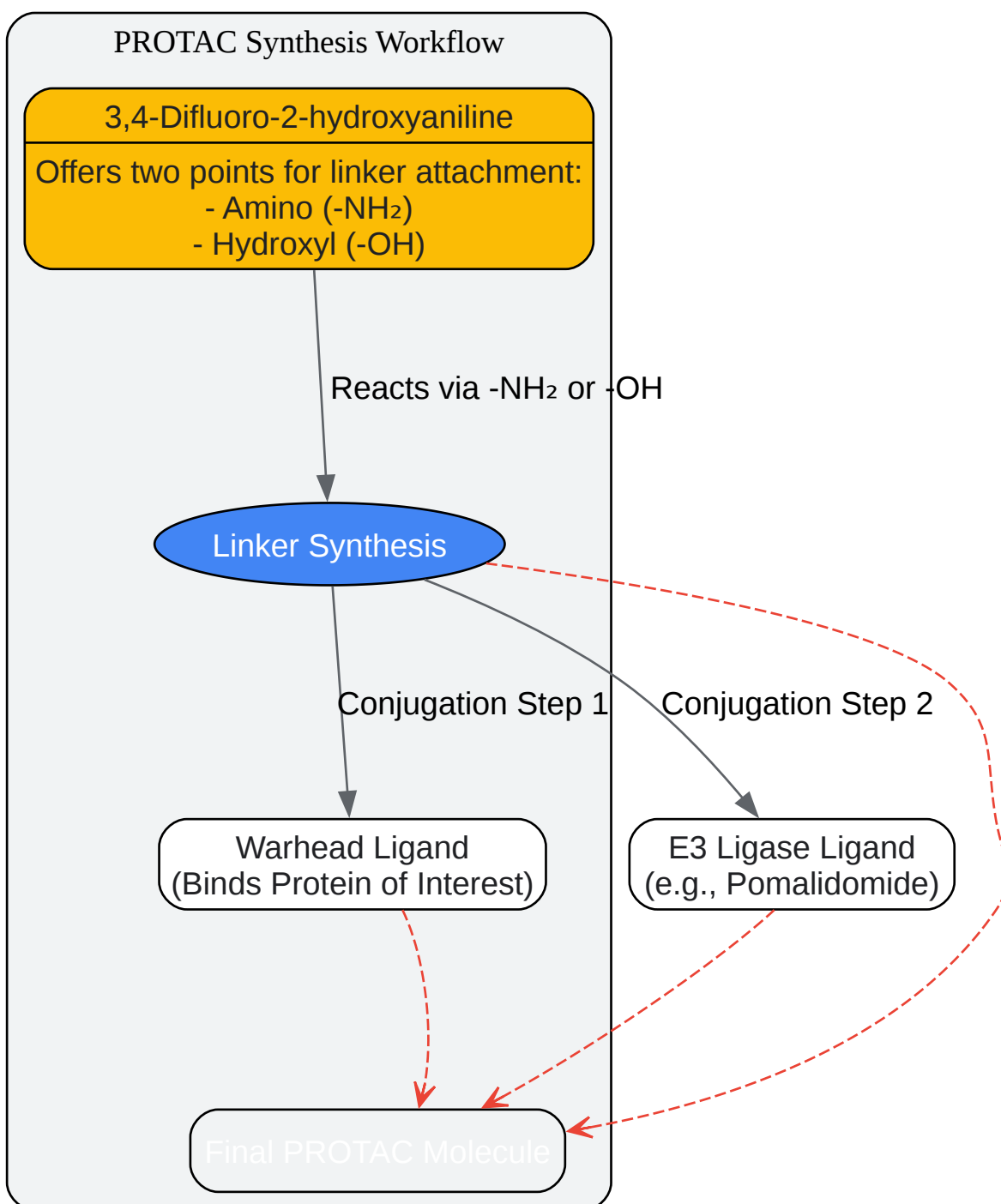
Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[13] The trifunctional nature of 3,4-Difluoro-2-hydroxyaniline makes it an exceptionally valuable building block for creating complex molecular architectures.

Role as a PROTAC Building Block

Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic modality.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC consists of three components: a warhead for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them.

3,4-Difluoro-2-hydroxyaniline provides two key attachment points for linker synthesis: the nucleophilic amine and the phenolic hydroxyl group. This allows for diverse linker chemistries and exit vectors from the core scaffold, which is critical for optimizing the ternary complex formation between the POI and the E3 ligase.



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Caption: Use of 3,4-Difluoro-2-hydroxyaniline in a generic PROTAC synthesis workflow.

Safety, Handling, and Storage

While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not publicly available, a hazard assessment can be made based on closely related analogs like other difluoro-aminophenol isomers and 3,4-difluoroaniline.[\[15\]](#)

Hazard Identification (Anticipated)

GHS Classification	Hazard Statement	Signal Word
Acute Toxicity, Oral	H302: Harmful if swallowed	Warning
Skin Corrosion/Irritation	H315: Causes skin irritation	Warning
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	Warning
STOT-SE	H335: May cause respiratory irritation	Warning

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or vapors.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
 - Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate cartridge.
- Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust. Wash hands thoroughly after handling.

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

- **Stability:** The compound may be sensitive to light and air. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.

Conclusion

3,4-Difluoro-2-hydroxyaniline is a strategic building block with significant potential for advancing drug discovery and materials science. Its unique trifunctional, fluorinated structure offers synthetic chemists a powerful tool for creating novel molecules with tailored properties. While the lack of extensive public data presents challenges, this guide provides a robust framework for its synthesis, characterization, and application based on sound chemical principles. As the demand for sophisticated molecular scaffolds grows, particularly in targeted protein degradation, the utility and importance of 3,4-Difluoro-2-hydroxyaniline are poised to increase significantly.

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